Integrin α4β7/α4β1 Antagonist Potency Modulation: β-Amino Acid vs. α-Amino Acid Scaffold Comparison
The N-benzoyl-L-biphenylalanine (α-amino acid) scaffold produced lead compound 1 with IC₅₀ values of 5 μM (α4β7) and 33 μM (α4β1), yielding a 6.6-fold selectivity window for α4β7 [1]. Systematic SAR optimization of substituents on this scaffold generated TR-14035 (compound 81) with dramatically improved potency: IC₅₀ of 7 nM (α4β7) and 87 nM (α4β1), a 12.4-fold selectivity ratio [1]. Further optimization produced subnanomolar antagonists (compounds 134, 142, 143) [1]. The 3-amino-2-(4-phenylphenyl)propanoic acid scaffold, as a β-amino acid regioisomer, repositions the amine pharmacophore by one carbon relative to the carboxylate, which is predicted to alter the hydrogen-bonding network within the integrin binding pocket and potentially invert or narrow the α4β7/α4β1 selectivity profile compared to the α-amino acid series [2][3].
| Evidence Dimension | Integrin α4β7 and α4β1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3-Amino-2-(4-phenylphenyl)propanoic acid: β-amino acid scaffold; no direct integrin IC₅₀ data available for the unsubstituted free amino acid |
| Comparator Or Baseline | N-benzoyl-L-biphenylalanine lead (α-amino acid, compound 1): IC₅₀ α4β7 = 5 μM, α4β1 = 33 μM; TR-14035 (optimized α-amino acid derivative): IC₅₀ α4β7 = 7 nM, α4β1 = 87 nM |
| Quantified Difference | α-Amino acid scaffold optimization: ~714-fold improvement in α4β7 potency and ~379-fold improvement in α4β1 potency from lead to TR-14035; β-amino acid scaffold is structurally distinct and positioned for independent SAR exploration |
| Conditions | In vitro integrin binding assays using recombinant α4β7 and α4β1; VCAM-1 and MAdCAM ligand competition |
Why This Matters
The β-amino acid scaffold of 3-amino-2-(4-phenylphenyl)propanoic acid provides a structurally orthogonal starting point for integrin antagonist libraries, enabling access to selectivity profiles that may not be achievable via the well-characterized α-amino acid biphenylalanine series.
- [1] Sircar I, et al. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual α4β7/α4β1 integrin antagonist. Bioorg Med Chem. 2002;10(6):2051-2066. doi:10.1016/s0968-0896(02)00021-4 View Source
- [2] Sammelson RE, et al. Solid-phase synthesis of dual α4β1/α4β7 integrin antagonists: two scaffolds with overlapping pharmacophores. Bioorg Med Chem Lett. 2002;12(17):2449-2452. doi:10.1016/S0960-894X(02)00597-8 View Source
- [3] Khatri HR, et al. An integrated QSAR modeling approach to explore the structure-property and selectivity relationships of N-benzoyl-L-biphenylalanines as integrin antagonists. Mol Divers. 2018;22(1):95-112. doi:10.1007/s11030-017-9793-7 View Source
